

# 2-(4-Biphenyl)ethylamine chemical structure and properties

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## Compound of Interest

Compound Name: 2-(4-Biphenyl)ethylamine

Cat. No.: B093827

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## An In-depth Technical Guide to 2-(4-Biphenyl)ethylamine

This technical guide provides a comprehensive overview of the chemical structure, properties, and representative experimental protocols for **2-(4-Biphenyl)ethylamine** (CAS: 17027-51-9). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Identifiers

**2-(4-Biphenyl)ethylamine**, also known as 4-(2-aminoethyl)biphenyl, is a primary amine derivative of biphenyl. The structure consists of a biphenyl group connected to an ethylamine moiety at the 4-position.

Table 1: Chemical Identifiers

| Identifier        | Value                                                                  | Citation                                |
|-------------------|------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 17027-51-9                                                             | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>14</sub> H <sub>15</sub> N                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | 2-(4-phenylphenyl)ethanamine                                           | <a href="#">[1]</a>                     |
| Common Synonyms   | 4-(2-aminoethyl)biphenyl, 2-biphenylethylamine, 4-phenylphenethylamine | <a href="#">[1]</a> <a href="#">[2]</a> |
| SMILES            | <chem>C1=CC=C(C=C1)C2=CC=C(C=C2)CCN</chem>                             | <a href="#">[1]</a>                     |
| InChIKey          | WHPLBPSDTIZFSX-UHFFFAOYSA-N                                            |                                         |

## Physicochemical and Pharmacological Properties

The compound is a solid at room temperature and possesses properties characteristic of a primary aromatic amine. While specific biological activity is not extensively documented, it is noted as a useful biochemical for proteomics research and chemical synthesis.[\[2\]](#)

Table 2: Physical and Chemical Properties

| Property                       | Value                                                  | Citation |
|--------------------------------|--------------------------------------------------------|----------|
| Molecular Weight               | 197.28 g/mol                                           | [1][2]   |
| Physical Form                  | Solid, Powder                                          |          |
| Melting Point                  | 50-54 °C                                               |          |
| Boiling Point                  | 338.1 °C at 760 mmHg                                   |          |
| Density                        | 1.031 g/cm <sup>3</sup> (Predicted)                    |          |
| pKa (Predicted)                | 9.81 ± 0.10                                            | [3]      |
| XLogP3                         | 3.3                                                    | [1]      |
| Topological Polar Surface Area | 26.0 Å <sup>2</sup>                                    | [1][3]   |
| Solubility                     | Soluble in ethanol, chloroform.<br>Insoluble in ether. |          |

Table 3: Safety and Hazard Information

| Hazard Code   | Description                      | Citation |
|---------------|----------------------------------|----------|
| H315          | Causes skin irritation           | [1]      |
| H319          | Causes serious eye irritation    | [1]      |
| H335          | May cause respiratory irritation | [1]      |
| GHS Pictogram | GHS07 (Exclamation Mark)         |          |

## Experimental Protocols

### Representative Synthesis Protocol: Reduction of 4-Biphenylacetonitrile

While a specific published protocol for **2-(4-Biphenyl)ethylamine** is not readily available, a common and effective method for preparing phenylethylamines is the catalytic hydrogenation of the corresponding benzyl cyanide (nitrile). The following protocol is a representative example adapted from established procedures for similar reductions.[4]

Objective: To synthesize **2-(4-Biphenyl)ethylamine** by the reduction of 4-biphenylacetonitrile using a Raney Nickel catalyst.

Materials:

- 4-Biphenylacetonitrile
- Raney Nickel (catalyst)
- Anhydrous Methanol (or Ethanol)
- Ammonia (gas or solution in methanol)
- Hydrogen gas (H<sub>2</sub>)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

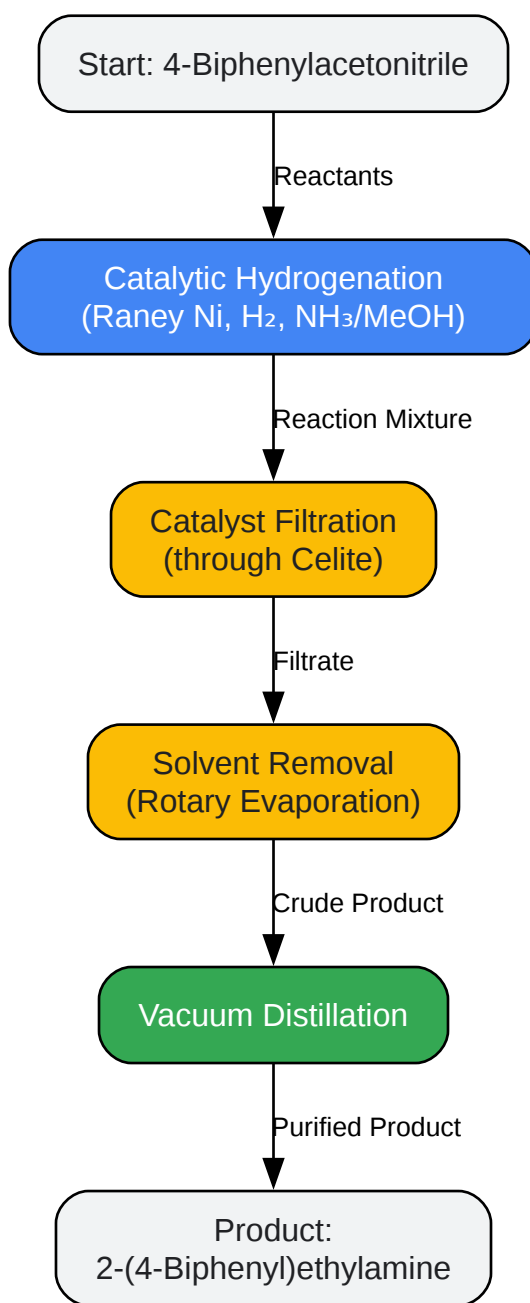
- Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and leak-tested.
- Charging the Vessel: In the vessel, combine 4-biphenylacetonitrile (1 equivalent) and a slurry of Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) in anhydrous methanol saturated with ammonia. The presence of ammonia is crucial to suppress the formation of secondary amine byproducts.<sup>[4]</sup>

- **Hydrogenation:** Seal the vessel. Purge the system several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi, consult literature for similar reductions).
- **Reaction:** Begin agitation (shaking or stirring) and heat the vessel to a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.
- **Work-up:** Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen gas.
- **Catalyst Removal:** Open the vessel and dilute the reaction mixture with methanol. Carefully filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent (e.g., water or methanol) at all times.
- **Solvent Removal:** Transfer the filtrate to a round-bottom flask and remove the solvent (methanol) using a rotary evaporator.
- **Purification:** Dissolve the crude residue in diethyl ether and wash with a small amount of water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
- **Final Purification:** Purify the crude **2-(4-Biphenyl)ethylamine** by vacuum distillation to obtain the final product.

## Mandatory Visualizations

### Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis of **2-(4-Biphenyl)ethylamine** from 4-biphenylacetonitrile.

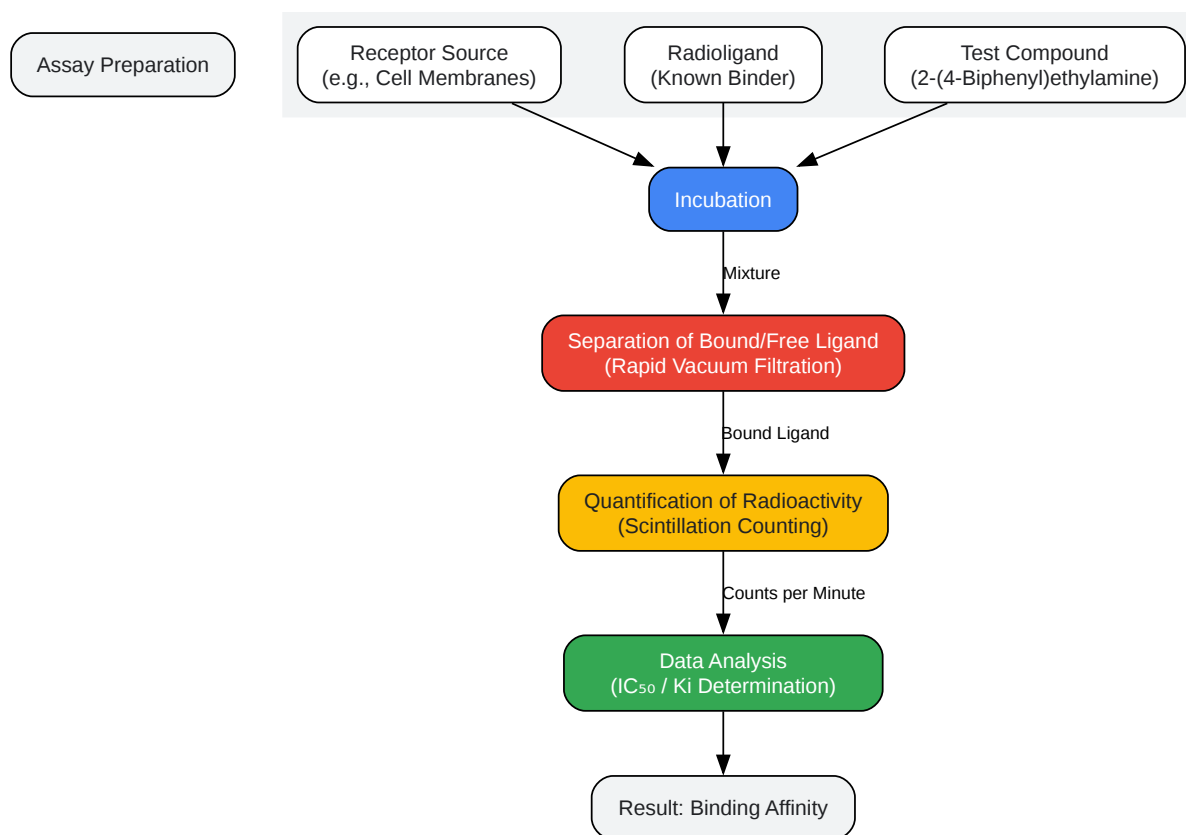


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*Figure 1: Synthesis and Purification Workflow.*

## General Biological Screening Workflow

As the specific biological targets of **2-(4-Biphenyl)ethylamine** are not well-defined, a general workflow for initial screening is presented. A radioligand binding assay is a standard method to determine if a compound interacts with a specific receptor.



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Figure 2: General Radioligand Binding Assay Workflow.

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## References

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